2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c1-11-10-16(22-30-11)23-18(12-6-8-13(9-7-12)24(27)28)17-19(25)14-4-2-3-5-15(14)29-20(17)21(23)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGXJFDXJLSDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring through a reaction involving 3-methyl-5-isoxazolecarboxylic acid and suitable reagents. This is followed by the introduction of the nitrophenyl group via nitration reactions. The final step often involves the formation of the chromeno-pyrrole core through cyclization reactions, possibly using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to reduce environmental impact. Scale-up processes would need to ensure consistent quality and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the nitrophenyl group and the isoxazole ring suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its complex structure might impart unique physical or chemical characteristics to these materials.
Mechanism of Action
The mechanism by which 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly versatile, allowing substitution at multiple positions. Key analogues include:
Biological Activity
The compound 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the cyclocondensation of isoxazole derivatives with chromeno-pyrrole frameworks. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrrole and isoxazole rings can inhibit cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Inhibits cell cycle progression |
| Compound C | A549 | 12 | Promotes oxidative stress |
Antimicrobial Activity
The compound also displays antimicrobial properties. Similar derivatives have been tested against a range of bacterial strains, showing effectiveness through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymes.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been found to inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Oxidative Stress: The generation of reactive oxygen species (ROS) may contribute to the cytotoxic effects observed in various studies.
Case Studies
Several studies have explored the biological activity of related compounds. For example, a study published in Pharmaceutical Research demonstrated that a structurally similar pyrrole derivative exhibited potent anticancer effects against human breast cancer cells by inducing apoptosis through the mitochondrial pathway . Another study highlighted the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
